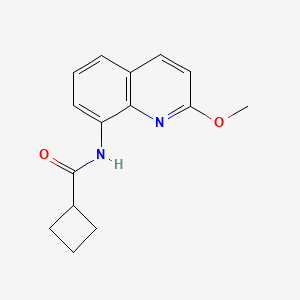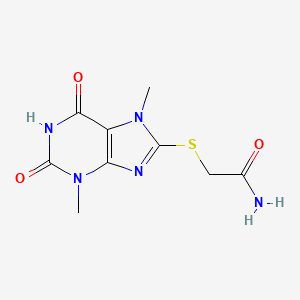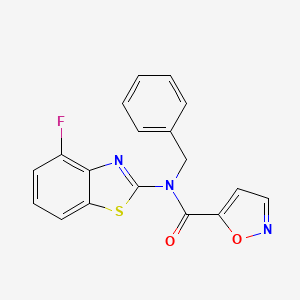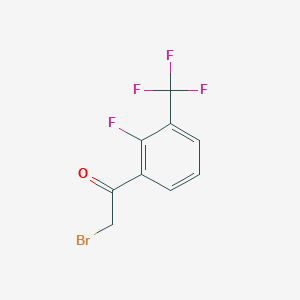![molecular formula C13H21N3O3 B2572298 N-(2-[(1-metil-1H-pirazol-4-il)metil]-3-oxopropil)carbamato de tert-butilo CAS No. 1803597-73-0](/img/structure/B2572298.png)
N-(2-[(1-metil-1H-pirazol-4-il)metil]-3-oxopropil)carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is a synthetic organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a carbamate functional group. This compound is particularly notable for its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.
Aplicaciones Científicas De Investigación
tert-Butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It plays a crucial role in the synthesis of ceftolozane, which is used to treat bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
Target of Action
Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria . Therefore, the primary targets of this compound are bacterial cells, specifically their cell wall synthesis machinery.
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of the bacterial cell wall . This is achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . The inhibition of PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption leads to the weakening and eventual rupture of the cell wall, causing bacterial cell death .
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane , its ADME properties would be significantly altered during the subsequent steps of drug synthesis. The final drug, ceftolozane, is known to have good bioavailability when administered intravenously .
Result of Action
The result of the action of Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate, through its role in the synthesis of ceftolozane, is the effective killing of a broad spectrum of bacteria . This includes potent activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Action Environment
The action of Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate, and its resultant compound ceftolozane, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of efflux pumps or other resistance mechanisms in bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate typically involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality. The overall yield of the industrial process can reach up to 59.5% .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
- tert-Butyl N-{2-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-oxopropyl}carbamate
Uniqueness
tert-Butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of ceftolozane and other pharmaceuticals .
Propiedades
IUPAC Name |
tert-butyl N-[2-formyl-3-(1-methylpyrazol-4-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-6-11(9-17)5-10-7-15-16(4)8-10/h7-9,11H,5-6H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIDTJXINOQSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN(N=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid](/img/structure/B2572215.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)

![7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2572225.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)
![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)
![3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B2572230.png)
![1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2572231.png)
![N-(3-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2572233.png)



